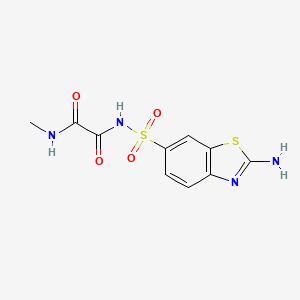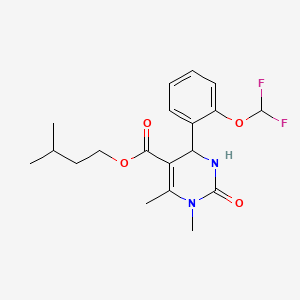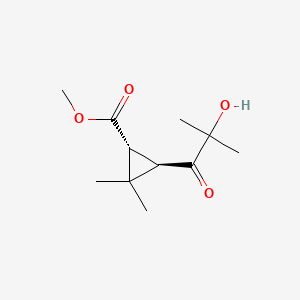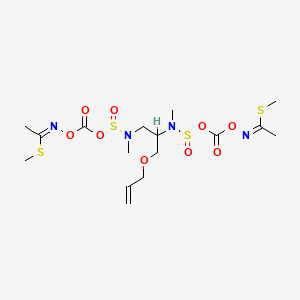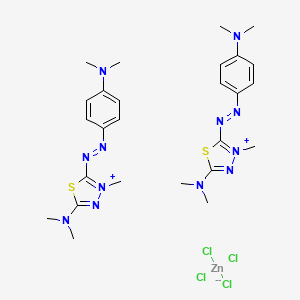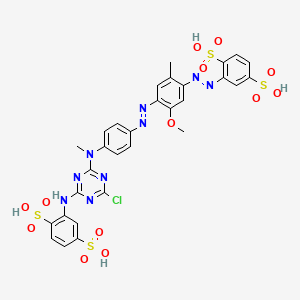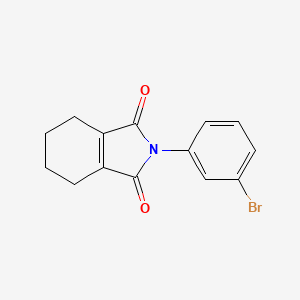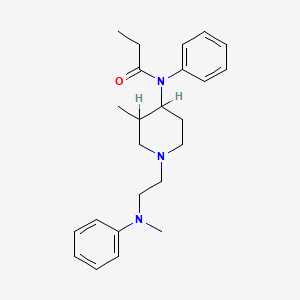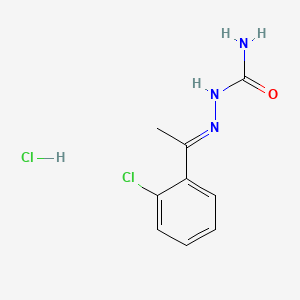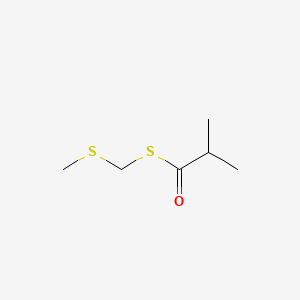
S-(Methylthiomethyl) 2-methylpropanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(Methylthiomethyl) 2-methylpropanethioate: is an organosulfur compound with the molecular formula C6H12OS2 and a molecular weight of 164.29 g/mol . This compound is known for its unique chemical structure, which includes a thioester functional group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Methylthiomethyl) 2-methylpropanethioate typically involves the reaction of 2-methylpropanethioic acid with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: S-(Methylthiomethyl) 2-methylpropanethioate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the thioester group can yield thiols and alcohols.
Substitution: The methylthiomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-(Methylthiomethyl) 2-methylpropanethioate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of S-(Methylthiomethyl) 2-methylpropanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release active thiol groups, which can interact with proteins and enzymes, modulating their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
- S-Methyl 2-methylpropanethioate
- S-Methyl 2-methylpropanethiolate
- Propanethioic acid, 2-methyl-, S-methyl ester
Comparison: S-(Methylthiomethyl) 2-methylpropanethioate is unique due to its methylthiomethyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77974-85-7 |
|---|---|
Molecular Formula |
C6H12OS2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
S-(methylsulfanylmethyl) 2-methylpropanethioate |
InChI |
InChI=1S/C6H12OS2/c1-5(2)6(7)9-4-8-3/h5H,4H2,1-3H3 |
InChI Key |
BUOOBCHAUHUKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)SCSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


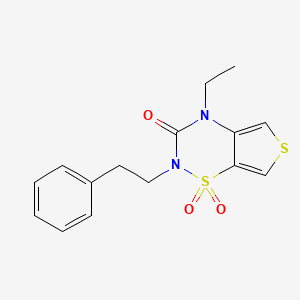
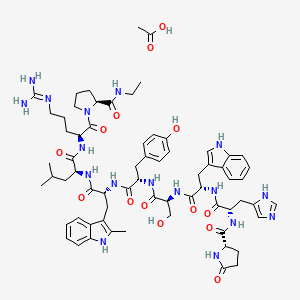
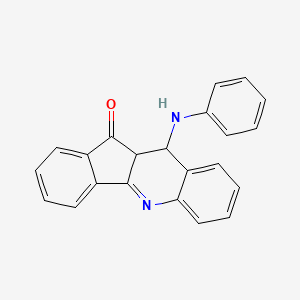
![N,N-diethyl-2-[[(1S,2R,5R)-1-methyl-4-propan-2-ylidene-2-bicyclo[3.1.0]hexanyl]oxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12728648.png)
